4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-16(23)12-4-8-14(9-5-12)22(24)25/h2-9H,10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBIZXHXIGOSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under reflux conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of nitrobenzamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Pyrazole vs. Tetrazole-Based Benzamides
Key Compounds:
VU-1545 (4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide):
H-NTBAN (4-Nitro-N-(1H-tetrazol-5-yl)benzamide):
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
Key Compounds:
- 6r (4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-triazol-4-yl)methyl)benzamide):
- 5a (N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)benzamide):
Table 2: Physicochemical Data
*Predicted based on analogs.
Biological Activity
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound characterized by a unique structure that combines a nitro group, a tetrazole ring, and a benzamide moiety. This combination is significant as it confers distinct chemical reactivity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
The compound has the following molecular formula: C16H16N6O3, and its IUPAC name is N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O3 |
| IUPAC Name | N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide |
| CAS Number | 921054-32-2 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can affect various cellular processes. Additionally, the tetrazole ring may facilitate binding to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Biological Activity Studies
Recent studies have investigated the biological activities associated with this compound, particularly in the context of medicinal chemistry and herbicide development.
Medicinal Chemistry Applications
- Antimicrobial Activity : Certain derivatives of tetrazole compounds have shown promising antibacterial properties. For instance, studies indicate that similar compounds exhibit IC50 values in the micromolar range against various bacterial strains . This suggests potential applications in developing new antibiotics.
- Enzyme Inhibition : Research has highlighted the potential of tetrazole-containing compounds as inhibitors for specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). For example, a related compound demonstrated an IC50 of 10 nM against HPPD, indicating strong inhibitory effects .
Case Study: Herbicidal Activity
A comparative study involving tetrazole derivatives has shown significant herbicidal activity. One compound in this class exhibited over 80% inhibition against several weed species at a concentration of 150 g ai/ha when applied post-emergence . This highlights the potential agricultural applications of this compound.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-nitro-N-(p-tolyl)benzamide | Lacks tetrazole ring | Limited reactivity |
| 4-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | Reduced form with amino group | Different biological properties |
| Tetrazolamide-benzimidazol derivatives | Strong HPPD inhibitors | IC50 = 10 nM against HPPD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
